molecular formula C17H18O2 B310957 1-Naphthyl cyclohexanecarboxylate

1-Naphthyl cyclohexanecarboxylate

Cat. No.: B310957
M. Wt: 254.32 g/mol
InChI Key: YHQFHCSHUDYBGD-UHFFFAOYSA-N
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Description

1-Naphthyl cyclohexanecarboxylate is an ester derivative comprising a cyclohexanecarboxylate group linked to a 1-naphthyl moiety. These compounds are typically synthesized via esterification reactions, often involving cyclohexanecarboxylic acid derivatives and alcohol/naphthol precursors under basic or acidic conditions . For example, methyl cyclohexanecarboxylate (CAS# 4630-82-4) is synthesized through hydrolysis and recrystallization steps, as demonstrated in the preparation of brominated cyclohexenecarboxylates . Applications of such esters span synthetic chemistry, flavor/fragrance industries, and metabolic studies, though specific uses for the naphthyl derivative remain underexplored in the literature .

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

naphthalen-1-yl cyclohexanecarboxylate

InChI

InChI=1S/C17H18O2/c18-17(14-8-2-1-3-9-14)19-16-12-6-10-13-7-4-5-11-15(13)16/h4-7,10-12,14H,1-3,8-9H2

InChI Key

YHQFHCSHUDYBGD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)OC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physical Properties

The naphthyl group introduces steric bulk and aromaticity, distinguishing 1-naphthyl cyclohexanecarboxylate from simpler alkyl or aryl esters. Key comparisons include:

Compound Name CAS# Molecular Formula Molecular Weight Physical State Key Applications Toxicity Data (NOAEL/LD₅₀)
This compound Not reported C₁₇H₁₈O₂ 254.32 Likely solid/liquid* Synthetic intermediates, potential flavorants Not available
Methyl cyclohexanecarboxylate 4630-82-4 C₈H₁₄O₂ 142.20 Liquid Metabolic studies, GC internal standard NOAEL: 3568 mg/kg/day (related compound)
Ethyl cyclohexanecarboxylate 84135-74-0 C₉H₁₆O₂ 156.22 Liquid Flavor compounds in food (e.g., table olives) Oral LD₅₀: Not reported
1-Naphthyl propionate 3121-71-9 C₁₃H₁₂O₂ 200.23 Clear light yellow liquid Flavor/fragrance synthesis WGK Germany: 3 (moderate hazard)

*Inferred from similar naphthyl esters (e.g., 1-naphthyl propionate) .

Reactivity and Stability

  • Orthogonality in Biological Systems : Cyclohexanecarboxylate derivatives are orthogonal to phenylglyoxylate and salicylate in synthetic biology applications, enabling independent gene regulation .
  • Thermal Stability : Cyclohexanecarboxylates with bulky substituents (e.g., adamantyl) exhibit enhanced thermal stability, a trait likely shared by the naphthyl derivative .

Research Findings and Methodological Insights

Analytical Characterization

  • NMR/HRMS : Cyclohexanecarboxylates are characterized by distinct ¹³C NMR signals (e.g., carbonyl carbons at ~170 ppm) and high-resolution mass spectra for structural validation .
  • Gas Chromatography : Methyl cyclohexanecarboxylate has a retention time (RT) of 9.84 and Kovats index (KI) of 1061, aiding in analytical separations .

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